4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
The compound “4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” belongs to a class of organic compounds known as triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring. They are used in a wide range of applications in medicine and agriculture due to their diverse biological activities .
Molecular Structure Analysis
Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms. The specific structure of “this compound” would include additional functional groups attached to this basic ring structure .
Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and reactions with electrophiles at the carbon between the two nitrogens .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. In general, triazoles are stable compounds. They are resistant to oxidation and reduction, but can be hydrolyzed under acidic or alkaline conditions .
Scientific Research Applications
Antibacterial Activity
4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives have been studied for their antibacterial properties. Research indicates that novel derivatives of this compound show significant activity against various Gram-positive and Gram-negative bacterial strains (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Corrosion Inhibition
The compound and its derivatives have been investigated for their role as corrosion inhibitors. A study focusing on quinolinyl triazole derivatives, including this compound, found them effective in inhibiting corrosion of mild steel in hydrochloric acid environments (Bhat & Shetty, 2021).
Structural Analysis and Synthesis
The compound's structure and synthesis have been extensively studied. For instance, a 2023 study presented the synthesis and structural assignment of a related compound through HRMS, IR, 1H and 13C NMR experiments (Wujec & Typek, 2023).
Crystallography and Molecular Packing
The compound's molecular structure, including its crystallography and molecular packing, has been characterized in detail. Research published in 2019 provides insights into the molecular structure, confirming the molecule's existence as the thione tautomer and detailing its molecular packing characteristics (Yeo, Azizan, & Tiekink, 2019).
Lipase and α-Glucosidase Inhibition
This compound and its derivatives have been investigated for their potential in inhibiting lipase and α-glucosidase, key enzymes in metabolic processes. A study demonstrated that some synthesized derivatives show significant activity in this regard (Bekircan, Ülker, & Menteşe, 2015).
Antifungal and Antimicrobial Properties
The compound and related derivatives have shown potential in antifungal and antimicrobial applications. Their synthesis and biological activities have been a subject of several studies highlighting their effectiveness against various pathogens (Zheng, 2015).
Anticonvulsant Properties
Research has also explored the anticonvulsant properties of this compound. Studies indicate its efficacy in protecting against seizures, with some derivatives showing promise as potential drug candidates (Plech et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in fungal cell growth and metabolism .
Mode of Action
It is known that similar compounds inhibit mitochondrial respiration, leading to a reduction of energy-rich atp that supports essential processes in the fungal cell .
Biochemical Pathways
The compound likely affects the biochemical pathways related to energy production in the fungal cell. By inhibiting mitochondrial respiration, it disrupts the production of ATP, an essential molecule for energy transfer within the cell .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the organism, metabolized to various extents, and excreted .
Result of Action
The result of the compound’s action is the inhibition of fungal growth. By disrupting energy production within the fungal cell, the compound prevents the cell from carrying out essential processes, leading to its eventual death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Temperature can also influence the compound’s stability and its rate of metabolism within the organism .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-12-9(14)13(6-11-12)8-4-2-7(10)3-5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWXOLOQRAUPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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